![molecular formula C15H19N3O3S2 B2853979 1-({3-[5-(甲硫基)-1,3,4-恶二唑-2-基]苯基}磺酰基)氮杂环庚烷 CAS No. 912906-69-5](/img/structure/B2853979.png)

1-({3-[5-(甲硫基)-1,3,4-恶二唑-2-基]苯基}磺酰基)氮杂环庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

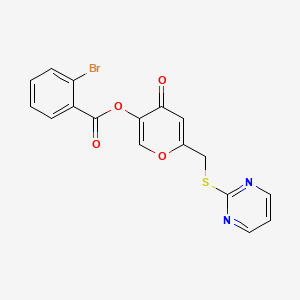

“1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane” is a chemical compound with the molecular formula C15H19N3O3S2 and a molecular weight of 353.46. It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which is a core component of the compound, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . The 1,3,4-oxadiazole ring is a common and integral feature of a variety of natural products and medicinal agents .科学研究应用

绿色化学和离子液体

一项研究利用了结构相似的七元环脂族仲胺氮杂环庚烷作为起始原料,合成了一系列新的室温离子液体。这些化合物,包括氮杂环庚鎓盐,由于其低粘度、高电导率和宽电化学窗口,在绿色化学中具有广阔的应用前景。它们为基于挥发性有机化合物的传统电解质提供了更安全的替代品,表明在各种绿色和可持续技术中具有潜在的实用价值 (Belhocine 等人,2011 年)。

农业中的抗菌活性

另一项研究探索了含有 1,3,4-恶二唑部分的砜衍生物,重点研究了它们对水稻细菌性叶枯病的抗菌活性。这些衍生物,包括 2-(甲基磺酰基)-5-(4-氟苄基)-1,3,4-恶二唑,表现出显着的抗菌活性,超过了市售药剂。它们还通过增加水稻中的超氧化物歧化酶和过氧化物酶活性来增强植物抗性。这项研究表明,类似化合物在开发农业处理方法以对抗植物病害和提高作物抗逆性方面具有潜在应用 (Shi 等人,2015 年)。

有机合成和化学转化

新型磺酰衍生物的合成和药理学评估已针对抗菌和抗结核活性进行了报道,展示了此类化合物在药物化学中的多功能性。这些衍生物,包括那些具有 1,3,4-恶二唑部分的衍生物,对各种病原体表现出中等至显着的活性。这表明类似化学结构在开发新的治疗剂方面具有潜力 (Kumar 等人,2013 年)。

电致发光器件和材料科学

对二苯砜衍生物的研究,包括那些具有 1,3,4-恶二唑等取代基的衍生物,在电致发光器件方面显示出有希望的结果。这些化合物表现出高的三重态能级、玻璃成型特性和良好的电离电势,使其适合作为电致发光器件中的主体。它们的应用可以带来更高效、更耐用的有机发光二极管 (OLED),为显示和照明技术的发展做出贡献 (Bezvikonnyi 等人,2020 年)。

作用机制

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities .

Mode of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to undergo sulfonyl migration reactions . The homolytic cleavage of the sulfonamide bond and intermolecular radical–radical coupling reaction mechanism was proposed for the 1,3- and 1,5-sulfonyl migrations .

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a sulfonyl group and a 1,3,4-thiadiazole ring in the compound’s structure may influence its pharmacokinetic properties .

Result of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The presence of a sulfonyl group and a 1,3,4-thiadiazole ring in the compound’s structure may influence its stability and reactivity in different environments .

未来方向

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive. Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, the future directions of research on “1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane” and similar compounds could be focused on their potential as new antimicrobial agents.

属性

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)phenyl]-5-methylsulfanyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-22-15-17-16-14(21-15)12-7-6-8-13(11-12)23(19,20)18-9-4-2-3-5-10-18/h6-8,11H,2-5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGYYTBEQHWAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)

![Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2853903.png)

![5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2853904.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)

![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)